molecular formula C11H16N2O B8482726 4-(4-Methylpyridin-2-yl)piperidin-4-ol

4-(4-Methylpyridin-2-yl)piperidin-4-ol

Cat. No.: B8482726
M. Wt: 192.26 g/mol
InChI Key: FFHBOHRIMZGRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpyridin-2-yl)piperidin-4-ol (CAS 50461-56-8) is a piperidine-based compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This structure features a piperidine ring, a key scaffold in medicinal chemistry, substituted with a hydroxyl group and a 4-methylpyridin-2-yl group at the 4-position . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . As a versatile building block in organic synthesis, this compound is valuable for constructing potential ligands for various biological targets. Piperidine and pyridine motifs are commonly found in compounds investigated for their activity on the central nervous system . For instance, structurally similar 4-oxypiperidine derivatives have been designed and synthesized as histamine H3 receptor antagonists/inverse agonists, which are being explored for the treatment of cognitive disorders in neurodegenerative diseases like Alzheimer's . Furthermore, 4-anilidopiperidine analogues are studied for their interactions with opioid receptors, providing insight into key structural features for high biological activity . The presence of both pyridine and piperidine rings in a single molecule makes this compound a particularly interesting precursor for developing new pharmacologically active substances. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(4-methylpyridin-2-yl)piperidin-4-ol

InChI

InChI=1S/C11H16N2O/c1-9-2-5-13-10(8-9)11(14)3-6-12-7-4-11/h2,5,8,12,14H,3-4,6-7H2,1H3

InChI Key

FFHBOHRIMZGRAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2(CCNCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(4-methylpyridin-2-yl)piperidin-4-ol with five analogs, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Activities References
This compound C₁₁H₁₆N₂O 192.26 4-Methylpyridine at position 1 Moderate lipophilicity
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol C₁₀H₁₅N₃O 193.25 5-Methylpyrimidine at position 1 Potential kinase inhibition
1-(5-(Hydroxymethyl)pyrimidin-2-yl)piperidin-4-ol C₁₀H₁₅N₃O₂ 209.24 5-Hydroxymethylpyrimidine at position 1 Enhanced solubility
4-(Difluoromethyl)piperidin-4-ol hydrochloride C₆H₁₂ClF₂NO 187.61 Difluoromethyl group at position 4 Increased metabolic stability
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol C₂₉H₂₉N₃O₂ 451.56 (estimated) Naphthalene and quinoline moieties Tested for insulin secretion
Key Observations:
  • Substituent Heterogeneity : The target compound’s 4-methylpyridine group contrasts with pyrimidine (e.g., 1-(5-methylpyrimidin-2-yl)piperidin-4-ol) or difluoromethyl (e.g., 4-(difluoromethyl)piperidin-4-ol) substituents. Pyrimidine rings may engage in additional hydrogen bonding, while fluorine atoms enhance lipophilicity and metabolic resistance .
  • Solubility : The hydroxymethyl group in 1-(5-(hydroxymethyl)pyrimidin-2-yl)piperidin-4-ol likely improves aqueous solubility compared to the methylpyridine analog .
This compound

Piperidine derivatives often target receptors like 5-HT (serotonin) or dopamine .

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

This analog was tested in a murine model for effects on glucose tolerance and insulin secretion.

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

Pyrimidine-containing analogs are frequently explored as kinase inhibitors due to their ability to mimic ATP’s purine ring. This compound’s methyl group may optimize steric fit in kinase active sites .

Preparation Methods

Reaction Mechanism

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-deficient pyridine ring, activated by the chlorine substituent, facilitates attack by the lone pair of the piperidine nitrogen. Triethylamine is typically employed to deprotonate the hydroxyl group of 4-hydroxypiperidine, enhancing its nucleophilicity.

Optimization Parameters

  • Solvent: Dimethylformamide (DMF) is preferred due to its high polarity, which stabilizes the transition state.

  • Temperature: Elevated temperatures (100°C) accelerate the reaction, achieving completion within 5 hours.

  • Molar Ratios: A 1:1 molar ratio of 4-hydroxypiperidine to 2-chloro-4-methylpyridine minimizes side products, with triethylamine (2 equivalents) ensuring efficient deprotonation.

Yield and Purification

Under optimized conditions, this method yields 65–70% of the target compound. Purification via column chromatography (ethyl acetate/hexane, 3:1) effectively removes unreacted starting materials and byproducts.

Transfer Hydrogenation for Piperidine Functionalization

Alternative routes utilize transfer hydrogenation to introduce the methyl group to the pyridine ring post-synthesis. This method is advantageous for scalability and avoids harsh reagents.

Key Steps

  • Synthesis of Piperidine-4-carboxylic Acid Derivative: Piperidine-4-carboxylic acid is methylated using formaldehyde under transfer hydrogenation conditions (palladium catalyst, formic acid, 90–95°C).

  • Coupling with Pyridine Moiety: The methylated intermediate undergoes coupling with 2-chloropyridine via a Grignard reaction, followed by hydrobromic acid treatment to yield the final product.

Advantages

  • Mild Conditions: Ambient pressure and moderate temperatures reduce energy requirements.

  • High Selectivity: The palladium catalyst ensures selective methylation without over-reduction.

Yield Data

This two-step process achieves an overall yield of 72–78%, with the methylation step contributing 85% efficiency.

Comparative Analysis of Methods

The table below summarizes the critical parameters of the two primary methods:

Parameter Nucleophilic Substitution Transfer Hydrogenation
Reaction Time 5 hours8–10 hours
Temperature 100°C90–95°C
Catalyst NonePalladium on charcoal
Overall Yield 65–70%72–78%
Scalability ModerateHigh
Byproduct Formation <10%<5%

Key Insights

  • Cost Efficiency: Nucleophilic substitution uses cheaper reagents but requires chromatographic purification, increasing operational costs.

  • Environmental Impact: Transfer hydrogenation generates less waste due to catalytic recycling.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis to reduce reaction times. Preliminary studies indicate that irradiating the reaction mixture at 150°C for 30 minutes increases yields to 80% while maintaining selectivity . However, this method remains experimental and requires validation at scale.

Q & A

Q. What are the optimal solvent systems for dissolving 4-(4-Methylpyridin-2-yl)piperidin-4-ol in experimental workflows?

  • Methodological Answer : Based on structurally related piperidine derivatives (e.g., 4-Pyridinemethanol), polar aprotic solvents like DMSO and DMF are recommended due to their high solubility for similar compounds (~30–50 mg/mL in DMSO or ethanol) . For aqueous compatibility, prepare stock solutions in organic solvents first, then dilute into PBS (pH 7.2) to avoid residual solvent toxicity. Direct dissolution in PBS yields ~10 mg/mL solubility but is unstable beyond 24 hours . Table 1 : Solubility of Analogous Compounds
SolventSolubility (mg/mL)Stability
DMSO30–50≥4 years
Ethanol30Short-term
PBS (pH 7.2)10<24 hours

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer : Follow GHS hazard classifications for similar piperidine derivatives:
  • Skin/Eye Irritation : Wear nitrile gloves and safety goggles. In case of contact, rinse with water for 15 minutes .
  • Respiratory Toxicity : Use fume hoods during weighing/solubilization. If inhaled, move to fresh air and seek medical attention .
  • Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables like temperature, catalyst loading, and reaction time. For example:
  • Variables :
  • Temperature (60°C vs. 80°C)
  • Catalyst (e.g., NaOH vs. K2CO3)
  • Solvent (DCM vs. THF)
  • Response Metrics : Yield, purity (HPLC), and reaction time.
    Refer to analogous syntheses where NaOH in DCM at 25°C achieved 99% purity for related piperidine derivatives .

Q. What analytical strategies resolve contradictions in stereochemical characterization of this compound?

  • Methodological Answer : Combine multiple techniques:
  • NMR Spectroscopy : Use <sup>13</sup>C DEPT and NOESY to confirm stereochemistry and substituent orientation .
  • X-ray Crystallography : Resolve ambiguities in crystal structure (e.g., piperidine ring conformation) .
  • Computational Modeling : Compare DFT-optimized structures with experimental data to validate configurations .

Q. How to assess the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance. Monitor metabolites via LC-MS/MS .
  • Structural Modifications : Introduce deuterium at labile positions (e.g., hydroxyl group) to enhance metabolic stability, as seen in related pyridine derivatives .

Data Interpretation and Reproducibility

Q. Why do biological activity assays for this compound derivatives show inter-study variability?

  • Methodological Answer : Potential factors include:
  • Solvent Residuals : Trace DMSO (>0.1%) may inhibit enzyme activity. Validate via GC-MS .
  • Batch Purity : Use HPLC-UV (λmax 245–276 nm) to confirm ≥98% purity .
  • Cell Line Variability : Standardize assays using ATCC-validated lines and control for passage number.

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine and pyridine rings .
  • MD Simulations : Model solvent effects (e.g., DMSO vs. water) on reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.